N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by a carboxamide group at position 3, a 2-fluorophenylmethyl substituent at position 1, and a 3-chloro-2-methylphenyl moiety on the amide nitrogen. The 1,8-naphthyridine core provides a planar heteroaromatic system, while the substituents influence electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2/c1-14-18(24)8-4-10-20(14)27-22(29)17-12-15-7-5-11-26-21(15)28(23(17)30)13-16-6-2-3-9-19(16)25/h2-12H,13H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXCJTGEZUVWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyridine Derivatives
The 1,8-naphthyridine scaffold is typically synthesized via cyclocondensation reactions. A key method involves the thermal cyclization of substituted pyridines with aliphatic synthons. For example:
- Substrate Preparation : 3-Amino-2-carboxyvinylpyridine derivatives undergo intramolecular cyclization under basic conditions to form the 1,8-naphthyridine ring.
- Reaction Conditions :
Example :
2-(3-Cyano-1-isopropylprop-1-enyl)-6-methoxy-3-nitropyridine cyclizes in the presence of trimethylsilyl chloride (Me3SiCl) and 1,8-diazabicycloundec-7-ene (DBU) to yield 6-methoxy-4-isopropyl-1,8-naphthyridine-2-carbonitrile 1-oxide.
Dieckmann Cyclization
Intramolecular cyclization of ester-functionalized pyridine precursors provides access to 2-oxo-1,2-dihydro-1,8-naphthyridines:
- Substrate : Ethyl 3-[2-(ethoxycarbonyl)acetamido]-2-pyridinecarboxylate.
- Conditions :
- Yield : 69% for 4-hydroxy-1,8-naphthyridin-2(1H)-one derivatives.
Introduction of the 2-Fluorophenylmethyl Group
N-Alkylation at Position 1
The 2-fluorophenylmethyl substituent is introduced via alkylation of the naphthyridine nitrogen:
- Reagents : 2-Fluorobenzyl bromide or chloride.
- Conditions :
- Yield : 50–65% for analogous 1-benzyl-1,8-naphthyridines.
Mechanistic Note : The reaction proceeds via an SN2 mechanism, with the base deprotonating the naphthyridine nitrogen to enhance nucleophilicity.
Carboxamide Formation at Position 3
Hydrolysis of Ester to Carboxylic Acid
The ester group at position 3 is hydrolyzed to a carboxylic acid:
Amidation with 3-Chloro-2-Methylaniline
The carboxylic acid is converted to the target carboxamide via coupling:
Optimization and Challenges
Regioselectivity in Cyclization
Competing pathways during cyclization may lead to isomeric byproducts. For example, cyclization of 3-[(2-ethoxycarbonyl)amino]pyridine yields a 4:1 mixture of 1,5- and 1,8-naphthyridines. Solvent polarity and base strength critically influence selectivity.
Steric Hindrance in N-Alkylation
Bulky substituents on the benzyl halide (e.g., ortho-fluorine) reduce alkylation efficiency. Elevated temperatures (100°C) and prolonged reaction times (24 hours) are often required.
Table 1. Summary of Key Synthetic Steps
Table 2. Comparison of Cyclization Methods
| Method | Substrate Class | Product Regioselectivity | Yield (%) |
|---|---|---|---|
| Thermal Cyclization | 3-Amino-2-carboxyvinylpyridine | 1,8-Naphthyridine | 72 |
| Dieckmann Cyclization | Ester-Functionalized Pyridine | 2-Oxo-1,2-dihydro | 69 |
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds similar to N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of naphthyridine have been evaluated for their activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These studies indicate that modifications in the chemical structure can enhance antibacterial efficacy .
Anticancer Properties
Naphthyridine derivatives have also been investigated for their anticancer potential. A study demonstrated that such compounds can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest . Further research is required to elucidate the detailed mechanisms and to evaluate the therapeutic index in vivo.
Neuroprotective Effects
Recent studies suggest that naphthyridine derivatives may possess neuroprotective effects. For example, they have been shown to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The neuroprotective mechanisms are thought to involve modulation of neurotransmitter levels and reduction of neuroinflammation.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of naphthyridine derivatives were synthesized and screened for antimicrobial activity. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria. The compound this compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that this compound induced significant cytotoxicity at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound . These findings support further exploration into its potential as a chemotherapeutic agent.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Notes:
- *Estimated logP for the target compound based on substituent contributions (fluoro, chloro, methyl groups).
- Substituent positions vary across analogs, influencing planarity and π-conjugation (e.g., reports near-planar conformations with dihedral angles <10° between aromatic rings) .
Physicochemical Properties
- Lipophilicity (logP) : The target compound’s logP is estimated to be ~3.0, comparable to P682-1240 (logP 2.98) . Chloro and fluorophenyl groups increase hydrophobicity, while hydroxy substituents (e.g., in ’s N-(2,4-difluorobenzyl)-4-hydroxy-...) reduce logP but improve aqueous solubility .
- Melting Points : High melting points (>300°C for 5a3) correlate with crystallinity and strong intermolecular hydrogen bonding, as seen in analogs with amide bridges . Compound 33’s lower melting point (210–212°C) reflects steric disruption from the trifluoromethylphenyl-piperazine group .
Q & A
Q. Optimization strategies :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temp. (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Core formation | 3-chloro-2-methylaniline, pyridine | H₂O | 100 | 65–70 | |
| Benzylation | 2-fluorobenzyl bromide, K₂CO₃ | DMF | 80 | 75 | |
| Amidation | EDC, HOBt | DCM | RT | 85 |
Basic: What spectroscopic and crystallographic methods validate the compound’s structure?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared (IR) Spectroscopy : Peaks at 1680–1650 cm⁻¹ (C=O stretch) and 750–780 cm⁻¹ (C-Cl/C-F stretches) .
- X-ray Crystallography : Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine) and confirms near-planar geometry with dihedral angles <10° between aromatic rings .
Basic: What biological activities are reported for this compound and related analogs?
Answer:
- Antimicrobial : Inhibits Gram-positive bacteria (MIC: 2–8 µg/mL) via disruption of cell membrane integrity .
- Anticancer : Cytotoxicity against breast (MCF-7, IC₅₀: 3.2 µM) and colon (HCT-116, IC₅₀: 4.5 µM) cancer lines through topoisomerase II inhibition .
- Anti-inflammatory : Reduces TNF-α production in macrophages (40% inhibition at 10 µM) .
Note : Activities vary with substituents; fluorinated analogs show enhanced pharmacokinetics due to increased metabolic stability .
Advanced: How do structural modifications influence bioactivity in SAR studies?
Answer:
- Substituent effects :
- Methodology :
Advanced: How can computational modeling guide the optimization of this compound?
Answer:
- Molecular docking : Predict binding modes to targets like PARP-1 (RMSD <2.0 Å in 80% of cases) using crystal structures from the PDB .
- ADMET prediction : Tools like SwissADME estimate properties:
- Lipophilicity : ClogP = 3.5 (optimal for oral bioavailability).
- Solubility : LogS = -4.2 (may require formulation adjustments) .
- Dynamic simulations : MD simulations (100 ns) assess stability of ligand-target complexes, identifying critical hydrogen bonds (e.g., NH···O=C interactions) .
Advanced: How to resolve contradictions in reported biological data?
Answer:
Case study : Discrepancies in IC₅₀ values for topoisomerase inhibition:
Source analysis : Compare assay conditions (e.g., ATP concentration, incubation time) .
Structural verification : Confirm tautomeric form via X-ray crystallography (e.g., lactam form is bioactive, hydroxy form is inactive) .
Standardization : Re-test under uniform conditions (e.g., 10% FBS, 48 hr incubation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
